Methyl 4,6-dichloropyrimidine-2-carboxylate

Catalog No.
S868252
CAS No.
811450-22-3
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4,6-dichloropyrimidine-2-carboxylate

CAS Number

811450-22-3

Product Name

Methyl 4,6-dichloropyrimidine-2-carboxylate

IUPAC Name

methyl 4,6-dichloropyrimidine-2-carboxylate

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-9-3(7)2-4(8)10-5/h2H,1H3

InChI Key

PQIIRUIULSNZCL-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC(=CC(=N1)Cl)Cl

Canonical SMILES

COC(=O)C1=NC(=CC(=N1)Cl)Cl

Availability of Information:

Scientific databases like PubChem [] provide some basic information on the compound's structure and properties, but no mention of specific research applications. Similarly, searches for scholarly articles using keywords like "Methyl 4,6-dichloropyrimidine-2-carboxylate" and "research applications" haven't yielded significant results.

Future Potential:

While research on this specific molecule seems scarce, pyrimidines as a class are known for their diverse biological activities []. This suggests that Methyl 4,6-dichloropyrimidine-2-carboxylate might hold potential for future scientific exploration. However, more research is needed to determine its specific properties and applications.

Methyl 4,6-dichloropyrimidine-2-carboxylate is an organic compound characterized by its pyrimidine ring structure, which includes two chlorine substituents at the 4 and 6 positions and a carboxylate group at the 2 position. This compound is notable for its application in various chemical syntheses and biological activities, making it a valuable intermediate in pharmaceutical and agricultural chemistry.

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing for the formation of various derivatives. For example, reactions with amines can yield amide derivatives .
  • Amination Reactions: The compound can undergo amination to introduce amino groups at different positions on the pyrimidine ring, enhancing its biological activity .
  • Hydrolysis: In alkaline conditions, hydrolysis of the ester group can occur to yield the corresponding carboxylic acid .

Methyl 4,6-dichloropyrimidine-2-carboxylate exhibits a range of biological activities:

  • Antiviral Properties: The compound has been explored for its potential as an antiviral agent, particularly in the synthesis of nucleoside analogs that inhibit viral replication .
  • Herbicidal Activity: Its derivatives have shown effectiveness as herbicides, targeting specific pathways in plant growth regulation .
  • Antimicrobial Effects: Some studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Several methods have been developed for synthesizing methyl 4,6-dichloropyrimidine-2-carboxylate:

  • Direct Chlorination: Starting from pyrimidine derivatives, chlorination can be performed using chlorinating agents to introduce chlorine at the 4 and 6 positions.
  • Carboxylation Reaction: The introduction of the carboxylate group typically involves reacting the chlorinated pyrimidine with carbon dioxide or its derivatives under basic conditions.
  • Esterification: The final step involves esterification with methanol to yield methyl 4,6-dichloropyrimidine-2-carboxylate from the corresponding acid .

Methyl 4,6-dichloropyrimidine-2-carboxylate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly those targeting viral infections and cancer.
  • Agricultural Chemicals: Its derivatives are utilized in formulating herbicides and pesticides due to their selective action against certain plant species.
  • Material Science: The compound is also explored in developing new materials with specific electronic or optical properties .

Research into the interactions of methyl 4,6-dichloropyrimidine-2-carboxylate with biological molecules has yielded insights into its mechanism of action:

  • Enzyme Inhibition Studies: The compound has been tested against various enzymes to evaluate its inhibitory potential, particularly in metabolic pathways related to viral replication and plant growth.
  • Receptor Binding Assays: Interaction with specific receptors has been studied to understand its role in biological systems and potential therapeutic applications .

Several compounds share structural similarities with methyl 4,6-dichloropyrimidine-2-carboxylate. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2,4-dichloropyrimidine-6-carboxylateChlorine at different positionsDifferent biological activity profile
Methyl 4-chloropyrimidine-2-carboxylateSingle chlorine substitutionLess potent herbicidal activity
Methyl pyrimidine-2-carboxylateNo chlorine substituentsBroader applicability but less specificity

Methyl 4,6-dichloropyrimidine-2-carboxylate stands out due to its dual chlorine substitutions that enhance its reactivity and biological activity compared to these similar compounds. Its unique structural features allow for diverse synthetic pathways and applications in both pharmaceuticals and agriculture.

XLogP3

2.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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